molecular formula C11H23NO B13302531 2-[(4-Ethylcyclohexyl)amino]propan-1-ol

2-[(4-Ethylcyclohexyl)amino]propan-1-ol

Cat. No.: B13302531
M. Wt: 185.31 g/mol
InChI Key: HGKUWSOPMHKIKQ-UHFFFAOYSA-N
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Description

2-[(4-Ethylcyclohexyl)amino]propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group attached to a propanol backbone, with an ethylcyclohexyl substituent on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Ethylcyclohexylamine} + \text{Propylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-[(4-Ethylcyclohexyl)amino]propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-propanol: A related amino alcohol with similar chemical properties.

    2-Amino-1-propanol: Another amino alcohol with a different structural arrangement.

    4-Ethylcyclohexylamine: The starting material for the synthesis of 2-[(4-Ethylcyclohexyl)amino]propan-1-ol.

Uniqueness

This compound is unique due to the presence of the ethylcyclohexyl substituent, which imparts specific chemical and physical properties to the compound. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it distinct from other amino alcohols.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[(4-ethylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10-4-6-11(7-5-10)12-9(2)8-13/h9-13H,3-8H2,1-2H3

InChI Key

HGKUWSOPMHKIKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(C)CO

Origin of Product

United States

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